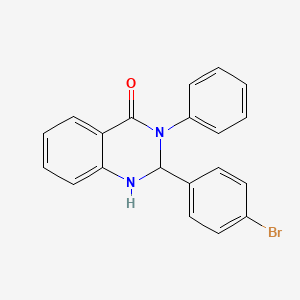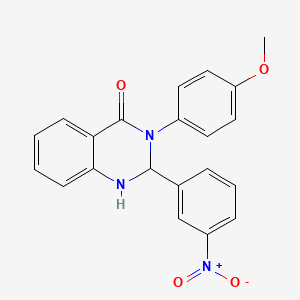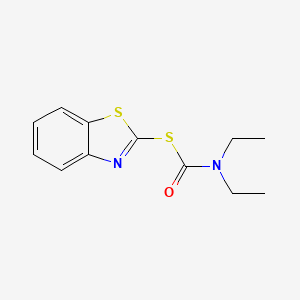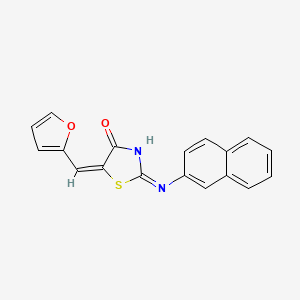![molecular formula C15H11N3OS3 B11529376 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11529376.png)
3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with phenyl and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions may involve reagents such as halogens or nitrating agents under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The sulfur and nitrogen atoms in the ring system play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Thiazolo[4,5-d]pyrimidin-7-ones: Compounds with different substituents on the thiazole or pyrimidine rings, which can affect their reactivity and applications.
Uniqueness
3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both phenyl and thiophene rings, along with the sulfur atom, contributes to its versatility and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H11N3OS3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-phenyl-2-sulfanylidene-5-thiophen-2-yl-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H11N3OS3/c19-14-11-13(16-12(17-14)10-7-4-8-21-10)18(15(20)22-11)9-5-2-1-3-6-9/h1-8,12,16H,(H,17,19) |
InChI Key |
RWOVYKGCCMDWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(N3)C4=CC=CS4)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11529296.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11529301.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11529316.png)
![(3Z)-3-[(4-ethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11529334.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B11529348.png)
![N-cyclohexyl-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]butanamide](/img/structure/B11529356.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B11529361.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B11529365.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-3-methyl-4-oxonaphthalen-1(4H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11529370.png)

![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B11529384.png)


